3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione
Description
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione is a nitro-substituted derivative of the dibenzo[c,e]oxepine-5,7-dione core. The compound features two nitro (-NO₂) groups at the 3 and 9 positions of the aromatic rings (Fig. 1). Its synthesis involves multi-step reactions, including nitration and cyclization, as inferred from analogous brominated derivatives .
Properties
CAS No. |
27007-55-2 |
|---|---|
Molecular Formula |
C14H6N2O7 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
3,9-dinitrobenzo[d][2]benzoxepine-5,7-dione |
InChI |
InChI=1S/C14H6N2O7/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(18)23-13/h1-6H |
InChI Key |
KXHXXQJKNDLHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione typically involves the nitration of dibenzo[c,e]oxepine-5,7-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s reactivity plays a crucial role in its biological activity .
Comparison with Similar Compounds
Substituent Variations in Dibenzo[c,e]oxepine-5,7-dione Derivatives
The 3,9 positions of the dibenzo[c,e]oxepine-5,7-dione scaffold are commonly modified to tailor properties. Key derivatives include:
Key Observations :
- Brominated analogs exhibit optical applications due to heavy atom effects .
- Electron-Donating Groups (OCH₃, C₂H₅) : These improve solubility but reduce thermal stability compared to nitro derivatives.
Core Heterocycle Variations
Compounds with related dione structures but differing heterocycles include:
Benzimidazole-4,7-diones
- Structure : Replace oxepine with benzimidazole.
- Properties : Exhibit hypoxia-selective anticancer activity, with N-oxide derivatives (e.g., compound 6b) showing cytotoxicity comparable to tirapazamine under low oxygen .
- Comparison : Unlike 3,9-dinitro-oxepine, benzimidazole diones rely on bioreductive activation, suggesting nitro groups in the oxepine derivative could serve similar prodrug roles in hypoxic environments.
1,3-Oxazepine-4,7-diones
- Structure : Seven-membered oxazepine ring instead of oxepine.
- Properties : Antibacterial activity against S. aureus and E. coli due to active groups like Schiff bases .
- Comparison : The oxepine core’s rigidity may confer distinct pharmacokinetic profiles compared to oxazepine derivatives.
Spirocyclic and Functionalized Derivatives
- Phosphorus-Containing Spirocycles : E.g., 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane. These exhibit superior thermal stability (decomposition >300°C) due to phosphorus-oxygen bonds, unlike nitro-oxepines, which may decompose at lower temperatures .
- Hydroxy/Vinyl-Substituted Oxepines : E.g., 11a-hydroxy-4,4,9-trimethyl-9-vinyl-dibenzo[c,e]oxepine-5,7-dione. Polar hydroxy groups enhance solubility, while vinyl groups enable polymerization .
Stability and Reactivity
- Nitro groups in 3,9-dinitro-oxepine may reduce thermal stability compared to halogenated analogs but enhance susceptibility to nucleophilic attack, useful in synthetic chemistry.
- Brominated derivatives (e.g., 3,9-dibromo-oxepine) are stable in optical applications due to crystallographic symmetry and heavy atom effects .
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